N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide
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Overview
Description
“N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications. They have been designed and synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves several steps. For instance, the preparation of ethyl 2-aryl-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate involves the use of substituted aldehydes, HCl, DMF, and POCl3 .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one, a related compound, has been reported in the literature . The compound has a molecular weight of 152.18 g/mol .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo various chemical reactions. For instance, they can be used to synthesize novel small molecules for potential therapeutic applications .Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one, a related compound, include a molecular weight of 152.18 g/mol and a XLogP3-AA value of 0.7 .Scientific Research Applications
Synthesis of Complex Organic Compounds
Research highlights the significance of pyrimidine derivatives, including N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide, in the synthesis of complex organic compounds. For instance, the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds is evident, offering a broad range of applicability in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. Hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of these scaffolds through one-pot multicomponent reactions, highlighting the compound's role in advancing synthetic methodologies (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Pharmacology
The compound's utility extends to medicinal chemistry, where pyrimidine analogs, including those related to this compound, are explored for their diverse pharmacological activities. Pyrimidines are acknowledged for their anticancer, anti-HIV, antifungal, and antibacterial activities. A comprehensive review of pyrimidine-containing drugs and their broad-spectrum activities emphasizes the potential of these compounds in drug discovery, including the exploration of anticancer, sedative, antibiotic, antiviral, anti-inflammatory, analgesic, and anti-microbial properties (JeelanBasha & Goudgaon, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S2/c1-2-18(15,16)12-4-5-13-7-11-9-8(10(13)14)3-6-17-9/h3,6-7,12H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQRYMVRXYKFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C=NC2=C(C1=O)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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